Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-
Overview
Description
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- is a heterocyclic aromatic compound that contains both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Pyridine, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-
- Pyridine, 5-bromo-2-(1H-pyrazol-1-yl)-
- Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole ring can significantly alter the chemical properties and reactivity of these compounds .
- Unique Features: Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
5-bromo-2-(3-methylpyrazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-5-13(12-7)9-3-2-8(10)6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMROWLPQAHNHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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